5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-2-7-6(10(16)17)5-11-14(7)8-3-4-9(15)13-12-8/h3-5H,2H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOWKZOMZJIRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1170858-25-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to pyrazole derivatives. For instance, research on similar pyrazole compounds demonstrated significant inhibitory activity against neuraminidase (NA), a critical enzyme for the replication of influenza viruses. The structure-activity relationship (SAR) indicated that electron-withdrawing groups enhance inhibitory effects, suggesting that modifications to the compound could yield more potent derivatives .
Antioxidant Properties
The antioxidant activity of this compound has been explored in vitro. The compound exhibited a capacity to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in various diseases .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as a moderate inhibitor of certain enzymes involved in metabolic pathways. The specific mechanisms and targets are still under investigation, but preliminary data indicate that it may interact with key metabolic enzymes, potentially influencing drug metabolism and efficacy .
Study on Antiviral Activity
A recent study evaluated the antiviral properties of several pyrazole derivatives, including this compound. The results indicated that while some derivatives showed promising NA inhibitory activity, further optimization is required to enhance efficacy .
Antioxidant Activity Assessment
In vitro assays were conducted to assess the antioxidant capacity of the compound. It was found to significantly reduce reactive oxygen species (ROS) levels in cell cultures, indicating its potential as a therapeutic agent for conditions associated with oxidative stress .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at specific positions on the pyrazole ring can enhance biological activity. The presence of hydroxyl groups appears to be beneficial for both antiviral and antioxidant activities, as they may facilitate interactions with biological targets through hydrogen bonding .
| Modification | Biological Activity | Comments |
|---|---|---|
| Hydroxyl Group | Increased antioxidant | Enhances radical scavenging |
| Ethyl Group | Moderate antiviral | Influences lipophilicity |
| Carboxylic Acid | Enzyme inhibition | Potential target for drug design |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid shows potential against various bacterial strains, suggesting its use as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells .
Agricultural Applications
Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Studies have shown that its derivatives can effectively target specific pests while minimizing environmental impact, promoting sustainable agricultural practices .
Herbicide Activity
Research indicates that the compound exhibits herbicidal properties, making it useful in controlling weed growth in crops. Field trials have demonstrated its effectiveness in reducing weed biomass without harming crop yields .
Material Science
Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit unique properties such as increased thermal stability and improved mechanical strength, which are desirable in various industrial applications .
Nanomaterials Development
The compound has been explored for its role in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation enhances the properties of nanomaterials used in electronics and catalysis .
Case Studies
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multistep processes involving pyrazole core formation and subsequent pyridazine ring functionalization.
Pyrazole Core Formation
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Starting materials : Ethyl acetoacetate derivatives and hydrazine precursors are commonly used. For example, diethyl butynedioate reacts with methylhydrazine under controlled conditions to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .
-
Modifications :
Functional Group Reactivity
The carboxylic acid and hydroxyl groups dominate the compound’s reactivity:
Carboxylic Acid Reactions
Hydroxyl Group Reactions
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields O-alkylated derivatives .
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Acylation : Acetic anhydride in pyridine produces acetyl-protected pyridazine .
Stability and Degradation
Comparative Reaction Data
Key differences between synthetic methods:
| Parameter | Ultrasonication | Thermal Reflux |
|---|---|---|
| Time | 90 min | 240 min |
| Yield | 66% | 35% |
| Byproducts | Minimal | Carboxylic acid 7 |
Mechanistic Insights
-
Kinetic vs. thermodynamic control : Ultrasonication favors kinetically controlled products (e.g., tetrahydroazolopyrimidines), while thermal reflux yields thermodynamically stable dihydropyrimidines .
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Catalytic pathways : Ru(II)-catalyzed rearrangements stabilize carboxylate intermediates via hydrogen bonding, preventing decarboxylation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on the Pyridazine/Pyridine Ring
a) Hydroxyl vs. Methoxy Substitution
- 5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS: 1172747-64-6, ):
Replacing the hydroxyl group with methoxy eliminates hydrogen-bonding capability but improves lipophilicity. This substitution may enhance blood-brain barrier penetration in medicinal applications but reduce aqueous solubility. Molecular weight increases slightly (248.24 g/mol vs. 234.21 g/mol estimated for the hydroxyl analog) . - Biological Implications : Methoxy groups are common in pharmaceuticals for metabolic stability, whereas hydroxyl groups may facilitate excretion or prodrug activation.
b) Hydroxypyridazine vs. Nitrophenyl Substitution
- 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (): The nitro group is strongly electron-withdrawing, altering electronic properties and reactivity.
Pyrazole Core Modifications
a) Ethyl vs. Methyl Substituents
- Trifluoromethyl groups enhance metabolic resistance and lipophilicity, a strategy used in drug design .
b) Amino vs. Ethyl Substituents
- 5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid (): The amino group introduces nucleophilic reactivity, enabling conjugation or cyclization (e.g., oxazinone formation via acetic anhydride). This contrasts with the ethyl group’s role in hydrophobic interactions .
Key Strategies from Analogous Compounds
- Coupling-Deprotection Approach (): Ethyl 4-carboxypyrazole precursors are coupled with dibromoalkanes/arenes (e.g., 1,4-bis(dibromomethyl)benzene) followed by ester deprotection. This method yields tetrapyrazole linkers (L1H4, L2H4) but could be adapted for monosubstituted analogs .
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Preparation Methods
General Synthetic Strategy
The preparation of 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves:
- Construction of the pyrazole ring bearing the carboxylic acid functionality at the 4-position.
- Introduction or coupling of the 6-hydroxypyridazin-3-yl substituent at the N-1 position of the pyrazole.
- Functional group transformations to install the ethyl group at the 5-position of the pyrazole ring.
This strategy generally proceeds via multi-step reactions involving hydrazine derivatives, diketones or ketoesters, and halogenated or hydroxylated pyridazine intermediates.
Preparation of the Pyrazole Core with Carboxylic Acid Functionality
A key intermediate in pyrazole synthesis is 5-acetyl-1H-pyrazole-3-carboxylic acid or its esters, which can be transformed into the target compound's pyrazole moiety. An improved industrial process for preparing 5-acetyl-1H-pyrazole-3-carboxylic acid is described as follows:
| Step | Reagents/Conditions | Description | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Potassium tert-butoxide, 3,3-dimethoxybutane-2-one, toluene, 5-15°C | Formation of potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate intermediate | — | — |
| 2 | Diethyl oxalate, 10-15°C, 4 hours | Reaction with diethyl oxalate to form ketoester intermediate | — | — |
| 3 | Hydrazine monohydrochloride, water, 5-10°C, 4 hours | Cyclization to ethyl-5-acetyl-1H-pyrazole-3-carboxylate | 95 | — |
| 4 | Aqueous NaOH, tetrahydrofuran, 10-60°C, 2 hours | Hydrolysis of ester to 5-acetyl-1H-pyrazole-3-carboxylic acid | 63 | 99.9 |
This process avoids organic solvents in the hydrolysis step, using water as a green solvent, which simplifies isolation and reduces cost.
Cyclization and Functionalization Reactions
Synthesis of pyrazolyl-pyridazinyl derivatives often involves hydrazide intermediates reacting with diketones or aldehydes to form the pyrazole ring fused or linked to pyridazine rings:
- Starting from hydrazide derivatives of 6-hydroxypyridazin-3-yl acetohydrazide, cyclization with pentane-2,4-dione yields pyrazolyl derivatives.
- Reactions with aryl aldehydes afford arylidene derivatives exhibiting E/Z isomerism, indicating the stereochemical complexity in such syntheses.
These reactions typically use ethanol or other protic solvents under reflux conditions and may require purification by crystallization or chromatography.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3,3-dimethoxybutane-2-one | Potassium tert-butoxide, toluene, 5-15°C | Potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate | — | Intermediate |
| 2 | Above intermediate | Diethyl oxalate, 10-15°C, 4 h | Ketoester intermediate | — | — |
| 3 | Ketoester intermediate | Hydrazine monohydrochloride, water, 5-10°C, 4 h | Ethyl-5-acetyl-1H-pyrazole-3-carboxylate | 95 | Key pyrazole ester |
| 4 | Ethyl ester | Aqueous NaOH, THF, 10-60°C, 2 h | 5-acetyl-1H-pyrazole-3-carboxylic acid | 63 | Hydrolysis step |
| 5 | Halogenated pyrazole ester | Potassium persulfate, acetonitrile, H2SO4, heat | Oxidized pyrazole carboxylate | 75-80 | For pyridazinyl substitution |
| 6 | Hydrazide derivatives | Cyclization with diketones or aldehydes, ethanol reflux | Pyrazolyl-pyridazinyl derivatives | Variable | For heterocycle formation |
Research Findings and Notes
- The use of potassium persulfate as an oxidizing agent in acetonitrile with acid catalysis provides efficient oxidation of pyrazole intermediates, critical for further functionalization.
- Avoidance of organic solvents in hydrolysis steps by employing water reduces environmental impact and production costs.
- Cyclization reactions involving hydrazides and diketones/aldehydes are versatile for constructing pyrazolyl heterocycles with various substituents, including hydroxypyridazinyl groups.
- Purification typically involves crystallization from solvents like tetrahydrofuran or n-heptane, achieving high purity (>99% by HPLC).
- Reaction conditions such as temperature control (5-60°C), stoichiometric reagent addition, and controlled pH are crucial for optimizing yields and product quality.
Q & A
Q. What are the typical synthetic routes for 5-ethyl-1-(6-hydroxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via condensation reactions starting with ethyl 2-cyano-3-ethoxyacrylate and hydrazine derivatives (e.g., 4-methylbenzenesulfonylhydrazide). Cyclocondensation with urea, thiourea, or other nucleophiles under reflux conditions in polar solvents (e.g., DMF) is critical for pyrazole ring formation. For the pyridazine moiety, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts and arylboronic acids is effective, as demonstrated for structurally analogous pyrazolylpyridazine derivatives .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on multi-technique validation:
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., pyrazole C-4 carboxylic acid resonance near δ 165 ppm).
- IR spectroscopy : Identifies key functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for hydroxyl, C=O at ~1700 cm⁻¹ for carboxylic acid).
- Mass spectrometry : Verifies molecular weight (e.g., ESI-MS m/z calculated for C₁₁H₁₁N₃O₃: 241.08). Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures consistency .
Q. What safety precautions are essential during laboratory handling?
Adhere to hazard codes P201 (obtain specialized instructions before use) and P202 (avoid handling until all safety protocols are understood). Use personal protective equipment (PPE) and minimize exposure to heat/sparks due to potential thermal instability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction pathways. For example, reaction path searches can identify optimal conditions for cyclocondensation or cross-coupling, reducing trial-and-error experimentation. Feedback loops between computational predictions and experimental validation (e.g., varying Pd catalyst loading or solvent polarity) enhance yield and selectivity .
Q. How can researchers resolve contradictions in spectral or bioactivity data?
Contradictions often arise from impurities or polymorphic forms. Strategies include:
- Multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
- X-ray crystallography for unambiguous structural determination.
- Comparative bioassays : Test against structurally related analogs (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones) to isolate structure-activity relationships (SAR). Cross-referencing with kinase inhibition studies (e.g., ATP-binding assays) clarifies mechanistic discrepancies .
Q. What strategies are recommended for evaluating biological activity in kinase-targeted studies?
Design assays focusing on competitive ATP-binding kinetics:
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) and measure IC₅₀ values via fluorescence polarization.
- Molecular docking : Model interactions between the pyrazole-carboxylic acid moiety and kinase ATP pockets (e.g., hydrogen bonding with hinge regions).
- SAR expansion : Introduce substituents at the pyridazine 6-position to modulate hydrophilicity and binding affinity. Validate findings with cytotoxicity assays (e.g., MTT on cancer cell lines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
